molecular formula C15H12INO3 B11178895 [2-[(4-iodophenyl)carbamoyl]phenyl] Acetate

[2-[(4-iodophenyl)carbamoyl]phenyl] Acetate

Cat. No.: B11178895
M. Wt: 381.16 g/mol
InChI Key: PDIBHIPJJHMLAE-UHFFFAOYSA-N
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Description

[2-[(4-iodophenyl)carbamoyl]phenyl] Acetate: is an organic compound characterized by the presence of an iodophenyl group attached to a carbamoyl phenyl acetate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(4-iodophenyl)carbamoyl]phenyl] Acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and phenyl acetate.

    Formation of Carbamoyl Intermediate: 4-iodoaniline is reacted with phosgene or a similar carbonylating agent to form the corresponding carbamoyl chloride.

    Coupling Reaction: The carbamoyl chloride is then reacted with phenyl acetate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl and carbamoyl groups.

    Hydrolysis: The ester linkage in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., azido, cyano derivatives).

    Oxidation: Products include oxidized forms of the phenyl or carbamoyl groups.

    Reduction: Reduced forms of the phenyl or carbamoyl groups.

    Hydrolysis: Phenylcarbamic acid and acetic acid.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Utilized in the study of enzyme interactions and protein modifications.

Medicine

    Pharmaceutical Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [2-[(4-iodophenyl)carbamoyl]phenyl] Acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodophenyl group can facilitate binding to specific sites, while the carbamoyl and acetate groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in [2-[(4-iodophenyl)carbamoyl]phenyl] Acetate imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs

Properties

Molecular Formula

C15H12INO3

Molecular Weight

381.16 g/mol

IUPAC Name

[2-[(4-iodophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H12INO3/c1-10(18)20-14-5-3-2-4-13(14)15(19)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H,17,19)

InChI Key

PDIBHIPJJHMLAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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